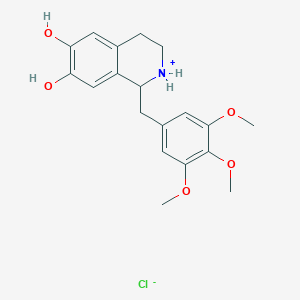![molecular formula C2H4ClNaO3S B231494 Ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate CAS No. 15725-25-4](/img/structure/B231494.png)
Ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate, also referred to as MMB or MMB-FUBINACA, is a synthetic cannabinoid that has been identified as a designer drug. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and is known to produce psychoactive effects similar to those of cannabis.
Mécanisme D'action
MMB acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located throughout the body and play a role in regulating various physiological processes. When MMB binds to these receptors, it can activate a signaling cascade that leads to the release of neurotransmitters and other signaling molecules. This can result in a range of effects, including pain relief, inflammation reduction, and changes in mood and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MMB are similar to those of other cannabinoids, such as delta-9-tetrahydrocannabinol (THC). MMB has been shown to have a high affinity for CB1 and CB2 receptors, which are primarily located in the brain and immune system, respectively. When MMB binds to these receptors, it can produce a range of effects, including analgesia, sedation, and changes in mood and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
MMB has several advantages for use in laboratory experiments. It is a potent and selective agonist of the cannabinoid receptors, which makes it a useful tool for studying the mechanisms of action of these receptors. Additionally, MMB has been found to be stable and easy to handle, which makes it a convenient compound for use in experiments. However, there are also some limitations to the use of MMB in laboratory experiments. It is a synthetic compound that has not been extensively studied in humans, which means that its effects and potential risks are not well understood. Additionally, MMB is a controlled substance in many countries, which can make it difficult to obtain and use in research.
Orientations Futures
There are several future directions for research on MMB. One area of interest is the potential therapeutic applications of MMB and other cannabinoids. Studies have shown that cannabinoids may have potential as treatments for conditions such as chronic pain, epilepsy, and anxiety disorders. Further research is needed to explore the potential benefits and risks of using cannabinoids as therapeutic agents. Another area of interest is the development of new synthetic cannabinoids with improved properties, such as increased potency or selectivity for specific receptor subtypes. This could lead to the development of new drugs with improved therapeutic potential. Finally, there is a need for further research on the potential risks associated with the use of synthetic cannabinoids, including MMB. Studies have shown that synthetic cannabinoids can have harmful effects on health, including cardiovascular and neurological effects. Understanding these risks is important for developing appropriate regulations and guidelines for the use of these compounds.
Méthodes De Synthèse
The synthesis of MMB involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base catalyst such as potassium carbonate. The resulting product is then subjected to a reduction reaction using sodium borohydride to yield MMB. This method of synthesis has been described in several research articles and has been found to be effective in producing high yields of pure MMB.
Applications De Recherche Scientifique
MMB has been the subject of numerous scientific studies due to its potent cannabinoid activity. It has been used in research to explore the mechanisms of action of cannabinoid receptors and to investigate the potential therapeutic applications of cannabinoids. MMB has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models, which suggest that it may have potential as a treatment for conditions such as chronic pain and neurodegenerative diseases.
Propriétés
Numéro CAS |
15725-25-4 |
|---|---|
Nom du produit |
Ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate |
Formule moléculaire |
C2H4ClNaO3S |
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C14H16O4/c1-4-18-14(16)13(10(2)15)9-11-6-5-7-12(8-11)17-3/h5-9H,4H2,1-3H3 |
Clé InChI |
DZSCCQUQJNHJIO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=CC1=CC(=CC=C1)OC)C(=O)C |
SMILES canonique |
CCOC(=O)C(=CC1=CC(=CC=C1)OC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,8R,9S,10R,12R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12,14-triol](/img/structure/B231411.png)








![2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B231452.png)


![(3S,5S,10S,13R,14S,17R)-3-[(2R,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B231462.png)
![Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-](/img/structure/B231465.png)